Enhanced Basicity (pKa 10.98) Provides Stronger Acid Neutralization vs. Cyclopropylmethylamine
The N-methyl substitution in 1-cyclopropyl-n-methylmethanamine raises the predicted pKa of the conjugate acid to 10.98±0.10, compared to 10.41±0.29 for the primary amine cyclopropylmethylamine (CAS 2516-47-4) . This +0.57 log unit increase in basicity translates to a ~3.7-fold higher proton affinity, making the secondary amine a more effective proton acceptor in stoichiometric acid-scavenging applications or in salt formation with weaker acids .
| Evidence Dimension | Basicity (predicted pKa of conjugate acid at 25°C) |
|---|---|
| Target Compound Data | pKa = 10.98 ± 0.10 |
| Comparator Or Baseline | Cyclopropylmethylamine (CAS 2516-47-4): pKa = 10.41 ± 0.29 |
| Quantified Difference | ΔpKa = +0.57 (target more basic) |
| Conditions | Predicted pKa values (ACD/Labs or equivalent) at 25°C |
Why This Matters
A pKa difference of 0.5 units can determine whether an amine is suitable as a proton scavenger in a specific pH range or reacts completely with a given carboxylic acid to form a stable ammonium salt, directly impacting synthetic protocol design and product purity.
